molecular formula C25H36O5 B1243618 Pregnenolone succinate CAS No. 4598-67-8

Pregnenolone succinate

Cat. No.: B1243618
CAS No.: 4598-67-8
M. Wt: 416.5 g/mol
InChI Key: OZZAYJQNMKMUSD-DMISRAGPSA-N
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Description

Pregnenolone succinate is a synthetic ester of the neurosteroid pregnenolone, defined as a glucocorticoid and recognized for its anti-inflammatory and anti-allergic properties in research applications . It has been historically patented and utilized as a topical medication for the treatment of inflammatory dermatitis . As a research chemical, its primary value lies in its dual function as a neurosteroid and its specific receptor interactions. It acts as a negative allosteric modulator of the GABAA receptor and a positive allosteric modulator of the NMDA receptor, making it a critical compound for investigating neurotransmission, neuronal excitability, and synaptic plasticity . Furthermore, studies suggest that pregnenolone and its derivatives possess significant anti-inflammatory mechanisms by promoting the degradation of key proteins in the Toll-like receptor (TLR) signaling pathway, such as the adaptor protein TIRAP, thereby suppressing the secretion of pro-inflammatory cytokines like TNFα and IL-6 . This positions this compound as a valuable tool for immunology and neuroinflammation research. Beyond its direct actions, it serves as a key biochemical precursor in the steroidogenesis pathway for other steroid hormones . This product is intended for research purposes only in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4598-67-8

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

4-[[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C25H36O5/c1-15(26)19-6-7-20-18-5-4-16-14-17(30-23(29)9-8-22(27)28)10-12-24(16,2)21(18)11-13-25(19,20)3/h4,17-21H,5-14H2,1-3H3,(H,27,28)/t17-,18-,19+,20-,21-,24-,25+/m0/s1

InChI Key

OZZAYJQNMKMUSD-DMISRAGPSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C

Other CAS No.

4598-67-8

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Ii. Biosynthesis and Metabolic Pathways of Pregnenolone and Its Derivatives

Cholesterol as a Precursor in Steroidogenesis

Cholesterol is the foundational molecule from which all steroid hormones are derived. nih.govnih.gov Its conversion to pregnenolone (B344588) is the initial and rate-limiting step in steroidogenesis. biorxiv.orgnottingham.ac.uk This crucial process unfolds within the mitochondria of specialized steroidogenic cells found in tissues such as the adrenal glands and gonads. nih.govnih.gov The availability of cholesterol for this conversion is tightly regulated and sourced from several pools: de novo synthesis from acetate, mobilization from intracellular lipid droplets, or uptake of cholesterol-containing low-density lipoproteins (LDLs) from circulation. biorxiv.orgoup.com

The enzymatic heart of pregnenolone synthesis is the cytochrome P450 side-chain cleavage enzyme, also known as CYP11A1 or P450scc. nih.govnih.govneurores.org Located on the inner mitochondrial membrane, CYP11A1 catalyzes the conversion of cholesterol to pregnenolone. nih.govmdpi.comreactome.org This is not a single reaction but a three-step process involving sequential hydroxylations of the cholesterol side chain. nih.govnih.gov

The reaction sequence is as follows:

Cholesterol is first hydroxylated at the C22 position to form 22R-hydroxycholesterol. nih.gov

A second hydroxylation occurs at the C20 position, yielding 20R,22R-dihydroxycholesterol. nih.gov

Finally, CYP11A1 cleaves the bond between C20 and C22, releasing pregnenolone and isocaproaldehyde. nih.govreactome.org

Each of these steps requires electrons, which are supplied by NADPH via a dedicated electron transport chain. nih.gov

While CYP11A1 is ready to act, the delivery of its substrate, cholesterol, to the inner mitochondrial membrane is the true rate-limiting step in steroid hormone production. nottingham.ac.ukneurores.org This critical transport is mediated by the Steroidogenic Acute Regulatory (StAR) protein. nottingham.ac.ukneurores.org In response to hormonal signals, StAR is rapidly synthesized and facilitates the movement of cholesterol from the outer to the inner mitochondrial membrane, where CYP11A1 resides. nih.govmdpi.comresearchgate.net The essential role of StAR is highlighted by the severe impairment of steroid synthesis in its absence. mdpi.com

Key Proteins in Pregnenolone Biosynthesis
ProteinLocationFunction
CYP11A1 (P450scc)Inner Mitochondrial MembraneCatalyzes the conversion of cholesterol to pregnenolone. nih.govnih.gov
StAR ProteinCytosol / Outer Mitochondrial MembraneMediates the transport of cholesterol from the outer to the inner mitochondrial membrane. nottingham.ac.ukneurores.org

Mitochondrial Cytochrome P450 Side-Chain Cleavage Enzyme (CYP11A1) Activity

Mitochondrial Regulatory Mechanisms in Pregnenolone Synthesis

The catalytic activity of mitochondrial P450 enzymes, including CYP11A1, is dependent on a supply of electrons from NADPH. frontiersin.org This is facilitated by a mitochondrial electron transport chain consisting of ferredoxin reductase and ferredoxin, which act as intermediaries. frontiersin.orgresearchgate.netpnas.org Furthermore, research has revealed a crucial role for the main mitochondrial electron transport chain, known for its role in ATP synthesis. Specifically, Complexes III and IV are required for the initiation of steroidogenesis. nih.govnih.gov

Recent studies have also implicated Complex II, also known as succinate (B1194679) dehydrogenase (SDH), in the regulation of steroid metabolism. nih.govresearchgate.net Although not a direct part of the P450 electron supply chain, SDH activity is essential for the activation of the cholesterol side-chain cleavage system. nih.govresearchgate.net Inhibition of the electron transport chain has been shown to inhibit steroid production. nih.govoup.com

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle and the substrate for SDH (Complex II), plays a central physiological role in pregnenolone synthesis. nih.govresearchgate.net The presence of succinate appears to facilitate an active intermediate state required for the activation of the cholesterol side-chain cleavage enzyme. nih.govresearchgate.net Physiological concentrations of succinate are necessary to support steroidogenesis. biorxiv.org However, the balance is delicate; excessive accumulation of succinate, which can occur when SDH is inhibited, has been shown to impair steroidogenesis. biorxiv.org This impairment is linked to reduced expression of steroidogenic enzymes like Cyp11a1. biorxiv.org

The process of steroidogenesis is sensitive to the broader physiological state of the organism, including the presence of inflammation. Pro-inflammatory cytokines, which are signaling molecules of the immune system, can significantly impact steroid production. nih.gov During severe inflammation, the responsiveness of steroidogenic tissues can be reduced. nih.govnih.govelifesciences.org

Research has shown that inflammatory mediators, such as interleukin-1β (IL-1β), can disrupt the TCA cycle at the level of succinate dehydrogenase. nih.govnih.govsciety.org This leads to an accumulation of succinate. nih.govnih.govsciety.org The resulting high levels of succinate can impair mitochondrial function, including oxidative phosphorylation and ATP synthesis, and increase the production of reactive oxygen species, ultimately leading to a reduction in steroidogenesis. nih.govnih.govsciety.org Specifically, IL-1β has been shown to decrease the expression of the SDHB subunit of Complex II. nih.govnih.gov

Factors Influencing Mitochondrial Steroidogenesis
FactorEffect on SteroidogenesisMechanism of Action
Electron Transport Chain (ETC) IntegrityEssential for steroidogenesisProvides electrons for CYP11A1 activity and maintains mitochondrial function. frontiersin.orgnih.govoup.com
Physiological Succinate LevelsSupportive of steroidogenesisActs as an intermediate metabolite that facilitates the activation of the cholesterol side-chain cleavage system. nih.govresearchgate.netbiorxiv.org
Excess Succinate / SDH InhibitionInhibitory to steroidogenesisImpairs mitochondrial function, reduces ATP synthesis, increases reactive oxygen species, and decreases expression of steroidogenic enzymes. nih.govbiorxiv.orgnih.gov
Inflammatory Mediators (e.g., IL-1β)Inhibitory to steroidogenesisDisrupts the TCA cycle, leading to succinate accumulation and subsequent mitochondrial dysfunction. nih.govnih.govsciety.org

Influence of Succinate in Mitochondrial Function and Steroidogenesis

Derivatization Pathways and Key Metabolites

Once synthesized, pregnenolone is not merely a passive intermediate but is itself a substrate for further enzymatic modifications, leading to derivatives with distinct biological activities. These derivatization pathways are critical for the production of neurosteroids and serve as the entry points for the synthesis of all other classes of steroid hormones.

A significant metabolic fate of pregnenolone is its conversion to pregnenolone sulfate (B86663) through a process called sulfation. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), specifically SULT2A1, SULT2B1a, and SULT2B1b, which are present in various tissues including the adrenal glands, liver, and brain. mdpi.comrupahealth.com This conversion involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3β-hydroxyl group of pregnenolone. wikipedia.org

Pregnenolone sulfate is not simply an inactive metabolite destined for excretion; it is a potent neurosteroid in its own right, exhibiting excitatory effects in the brain. nih.govwikipedia.orgresearchgate.net It acts as a negative allosteric modulator of the GABA-A receptor and a positive allosteric modulator of the NMDA receptor. wikipedia.org Interestingly, unlike the lipophilic pregnenolone which readily crosses the blood-brain barrier, the resulting hydrophilic nature of pregnenolone sulfate restricts its passage, suggesting its primary site of action may be within the tissues where it is synthesized or that it requires specific transporters. wikipedia.orgrupahealth.com The sulfation process is reversible, with steroid sulfatases capable of converting pregnenolone sulfate back to pregnenolone, thereby regulating the local balance of these two important molecules. wikipedia.org

Enzyme FamilySpecific EnzymesLocationFunction
Sulfotransferases (SULTs)SULT2A1, SULT2B1a, SULT2B1bAdrenal Glands, Liver, BrainCatalyze the transfer of a sulfonate group to pregnenolone, forming pregnenolone sulfate. mdpi.comrupahealth.com
Steroid Sulfatases-Various TissuesCatalyze the hydrolysis of pregnenolone sulfate back to pregnenolone. wikipedia.org

Another critical metabolic pathway for pregnenolone leads to the formation of allopregnanolone (B1667786), a potent neurosteroid with significant inhibitory effects on neuronal excitability. wikipedia.orgnih.gov This conversion is a multi-step process that first involves the transformation of pregnenolone to progesterone (B1679170). This initial step is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which oxidizes the 3β-hydroxyl group and isomerizes the double bond from the B-ring to the A-ring of the steroid nucleus. nih.govresearchgate.net

Following its formation, progesterone is then reduced to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. researchgate.netmdpi.com Finally, the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) converts 5α-DHP to allopregnanolone. wikipedia.orgmdpi.com Allopregnanolone is a positive allosteric modulator of the GABA-A receptor, contributing to sedative, anxiolytic, and anticonvulsant effects. wikipedia.org Studies have shown that oral administration of pregnenolone can significantly increase the levels of allopregnanolone in the body. nih.gov

StepPrecursorEnzymeProduct
1Pregnenolone3β-hydroxysteroid dehydrogenase (3β-HSD)Progesterone
2Progesterone5α-reductase5α-dihydroprogesterone (5α-DHP)
35α-dihydroprogesterone (5α-DHP)3α-hydroxysteroid dehydrogenase (3α-HSD)Allopregnanolone

Pregnenolone stands at the apex of steroidogenic pathways, serving as the essential precursor for all major classes of steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.orgfullscript.com The specific steroid produced depends on the tissue and the complement of steroidogenic enzymes it expresses.

The conversion of pregnenolone to progesterone by 3β-HSD marks the entry into the Δ⁴ pathway of steroidogenesis. wikipedia.org Progesterone can then be further metabolized to produce corticosteroids such as cortisol and aldosterone. nih.govkegg.jp For instance, in the adrenal cortex, progesterone is converted to 11-deoxycorticosterone, a precursor to aldosterone, or hydroxylated to 17α-hydroxyprogesterone, which is then converted to cortisol. scielo.brnih.gov

Alternatively, pregnenolone can enter the Δ⁵ pathway by being converted to 17α-hydroxypregnenolone by the enzyme 17α-hydroxylase (CYP17A1). wikipedia.orgnih.gov This intermediate can then be converted to dehydroepiandrosterone (B1670201) (DHEA) by the 17,20-lyase activity of the same enzyme, CYP17A1. nih.govwikipedia.org DHEA is a key precursor for the synthesis of androgens like testosterone (B1683101) and estrogens. uc.edumdpi.com The balance between the Δ⁴ and Δ⁵ pathways is a critical regulatory point in determining the type of steroid hormones produced by a particular tissue. wiley.com

PathwayInitial Step from PregnenoloneKey IntermediateMajor End Products
Δ⁴ Pathway Conversion to Progesterone (via 3β-HSD)ProgesteroneGlucocorticoids (e.g., Cortisol), Mineralocorticoids (e.g., Aldosterone)
Δ⁵ Pathway Conversion to 17α-hydroxypregnenolone (via CYP17A1)Dehydroepiandrosterone (DHEA)Androgens (e.g., Testosterone), Estrogens

Iii. Molecular and Cellular Mechanisms of Action

Modulation of Neurotransmitter Receptors

Pregnenolone (B344588) succinate (B1194679), a synthetic ester of the neurosteroid pregnenolone, exerts significant influence within the central nervous system by directly interacting with and modulating key neurotransmitter receptors. wikipedia.org Its mechanisms of action are primarily centered on the allosteric modulation of both inhibitory and excitatory amino acid receptors, specifically the Gamma-Aminobutyric Acid Type A (GABA-A) and N-Methyl-D-Aspartate (NMDA) receptors. wikipedia.org

GABA-A receptors are the principal fast inhibitory neurotransmitter receptors in the brain, responsible for mediating rapid synaptic inhibition by conducting chloride ions. nih.govucl.ac.uk Pregnenolone succinate and its related sulfated neurosteroids act as modulators of these receptors, influencing neuronal excitability. wikipedia.orgnih.gov

This compound has been identified as a negative allosteric modulator of the GABA-A receptor, a function it shares with the endogenous neurosteroid pregnenolone sulfate (B86663) (PS). wikipedia.orgbiorxiv.org This inhibitory action is characteristic of sulfated neurosteroids and 3β-hydroxysteroids. nih.gov Unlike positive allosteric modulators that enhance GABA's effect (such as allopregnanolone), these compounds reduce the activity of the GABA-A receptor. nih.govfrontiersin.org

The inhibition is noncompetitive, meaning it does not compete with GABA for its binding site. nih.gov Instead, these neurosteroids appear to block the GABA-A receptor channel when it is in the open state. nih.gov Research on pregnenolone sulfate shows that it reduces the duration of single-channel activity clusters without significantly affecting the rapid processes of channel opening and closing or the receptor's affinity for GABA. nih.govcapes.gov.br This suggests a mechanism involving a slowly developing block of the ion channel. nih.govcapes.gov.br

ModulatorReceptorEffectMechanism
This compound GABA-ANegative Allosteric ModulationInhibition of receptor function. wikipedia.org
Pregnenolone Sulfate (PS) GABA-ANegative Allosteric ModulationReduces duration of channel activity clusters; blocks open channels. nih.govnih.gov

The modulatory effects of neurosteroids on GABA-A receptors are dependent on the receptor's specific subunit composition. GABA-A receptors are pentameric structures assembled from a variety of subunit families (α, β, γ, δ, etc.), and the specific combination of these subunits dictates the receptor's pharmacological properties. nih.govfrontiersin.org

Studies using recombinant GABA-A receptors have provided insight into this specificity. Research on pregnenolone sulfate's blocking action on receptors composed of α1, β2, and γ2L subunits revealed that the α subunit plays a critical role. nih.govcapes.gov.br Specifically, a mutation of a single amino acid residue near the intracellular end of the channel-lining M2 region of the α1 subunit (α1 V256S) was found to reduce the rate of block by PS by approximately 30-fold. nih.govcapes.gov.br In contrast, mutations at homologous positions in the β2 (β2 A252S) or γ2L subunits had no effect, highlighting the importance of the α1 subunit in the inhibitory action of this class of neurosteroids. nih.govcapes.gov.br This suggests that the residue is likely involved in a conformational change that underlies the block by PS, rather than being part of the steroid's binding site itself. nih.govcapes.gov.br

Receptor Subunit CompositionFindingImplication for Modulation
α1β2γ2L Mutation in the α1 subunit (V256S) dramatically reduces the blocking effect of Pregnenolone Sulfate. nih.govcapes.gov.brThe α1 subunit is a key determinant for negative modulation by sulfated neurosteroids.
α1β2γ2L Mutations in β2 (A252S) and γ2L subunits do not affect the block by Pregnenolone Sulfate. nih.govcapes.gov.brSpecificity of the inhibitory effect is not conferred by these residues in the β2 or γ2L subunits.

NMDA receptors are critical for excitatory synaptic transmission and are fundamentally involved in processes like synaptic plasticity, learning, and memory. nih.govscispace.comnih.gov this compound also modulates these crucial excitatory receptors, acting in a manner opposite to its effect on GABA-A receptors.

In contrast to its inhibitory effects on GABA-A receptors, this compound functions as a positive allosteric modulator of the NMDA receptor. wikipedia.org This enhancing effect is also observed with its analogue, pregnenolone sulfate. nih.govscispace.com Positive modulation means that the compound increases the receptor's response to its agonist, glutamate (B1630785). nih.gov This action can potentiate NMDA-gated currents, thereby enhancing excitatory signaling in the central nervous system. nih.govscispace.com

The potentiation effect is dependent on the specific structure of the steroid and the subunit composition of the NMDA receptor. nih.gov Research using pregnenolone sulfate has identified specific amino acid residues within the transmembrane domain of the GluN1 and GluN2B subunits that are crucial for this potentiation, suggesting a discrete binding site. researchgate.net This indicates a sophisticated mechanism by which these neurosteroids can augment NMDA receptor activity. researchgate.net

ModulatorReceptorEffectMechanism
This compound NMDAPositive Allosteric ModulationEnhancement of receptor function. wikipedia.orgcaldic.com
Pregnenolone Sulfate (PS) NMDAPositive Allosteric ModulationPotentiates glutamate-gated currents. nih.govscispace.comresearchgate.net

The molecular mechanism underlying the potentiation of NMDA receptors by these neurosteroids involves a direct influence on the receptor's channel gating properties. Research has demonstrated that the potentiation of NMDA receptor responses by pregnenolone sulfate is attributable to an increase in the peak channel open probability (Po). nih.gov

An increase in Po means that when the receptor is activated by glutamate, the ion channel is more likely to be in an open, conducting state. nih.gov This leads to a greater influx of ions and a stronger neuronal response. Studies with visualizable analogues of pregnenolone sulfate further support the mechanism of increasing NMDA receptor channel open probability. nih.gov By stabilizing the open-state conformation of the receptor, this compound and its derivatives can significantly enhance excitatory neurotransmission. researchgate.net

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Effects on NMDA Receptor Trafficking to the Cell Surface

This compound is understood to function as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a mechanism it shares with pregnenolone sulfate. wikipedia.org Research focusing on pregnenolone sulfate (PregS) has illuminated a key mechanism for enhancing NMDA receptor efficacy: stimulating the movement, or trafficking, of functional NMDA receptors to the surface of the neuron. nih.govbu.edu This process increases the number of receptors available for activation by glutamate, thereby amplifying the cell's response. bu.edu

This upregulation of surface receptors is not dependent on the activation of the NMDA receptor's ion channel or the influx of extracellular calcium. nih.gov Instead, PregS initiates a novel, non-canonical signaling pathway that begins with the release of calcium from the cell's internal stores. nih.govbu.edu This internal calcium release is dependent on a pertussis toxin-sensitive G-protein and the enzyme phospholipase C (PLC). nih.gov Studies in cerebral cortex neural cells demonstrated that this pathway can increase the number of functional NMDA receptors on the cell surface by 60% to 100% within a ten-minute timeframe. bu.edu This rapid enhancement of NMDA receptor availability is a critical mechanism for modulating synaptic plasticity and neuronal excitability. nih.gov

Table 1: Signaling Pathway for Pregnenolone Sulfate (PregS)-Induced NMDA Receptor Trafficking

Step Component / Process Role Source
1 Pregnenolone Sulfate (PregS) Initiates the signaling cascade. nih.gov
2 Pertussis Toxin-Sensitive G-Protein Transduces the signal from PregS. nih.gov
3 Phospholipase C (PLC) Activated by the G-protein. nih.gov
4 Intracellular Calcium (Ca2+) Release Triggered by the PLC pathway, independent of extracellular Ca2+. nih.govbu.edu
5 NMDA Receptor Trafficking Increased movement of receptors to the neuronal surface. nih.govbu.edu

| Outcome | Increased Receptor Density | 60-100% increase in functional, surface-expressed NMDA receptors. | bu.edu |

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and Kainate Receptor Modulation

In contrast to its potentiating effects on NMDA receptors, pregnenolone sulfate (PS) has been shown to inhibit the function of AMPA and kainate receptors. nih.gov Electrophysiological studies using recombinant receptors expressed in Xenopus oocytes revealed that PS reduces the efficacy of the agonist kainate at GluR6 kainate receptors as well as at GluR1 and GluR3 AMPA receptors. nih.gov This inhibitory action occurs without affecting the agonist's potency, which is characteristic of a noncompetitive mechanism of action. nih.gov

Further research on rat cortical neurons demonstrated that pregnenolone sulfate can protect against AMPA-induced neurotoxicity. nih.gov It was shown to attenuate the inward currents induced by AMPA in a manner that was specific to the sulfate ester, as pregnenolone itself and pregnenolone hemisuccinate (succinate) did not produce a significant effect in this model. nih.gov This suggests that the modulatory effects of pregnenolone derivatives on AMPA and kainate receptors are structurally specific and distinct from their actions on NMDA receptors. nih.govnih.gov

Table 2: Modulation of AMPA and Kainate Receptors by Pregnenolone Sulfate (PS)

Receptor Type Compound Effect Mechanism Source
Kainate (GluR6) Pregnenolone Sulfate Inhibition (Reduced Efficacy) Noncompetitive nih.gov
AMPA (GluR1, GluR3) Pregnenolone Sulfate Inhibition (Reduced Efficacy) Noncompetitive nih.gov
AMPA (Native) Pregnenolone Sulfate Attenuation of inward currents; Neuroprotection Inhibition of receptor activity nih.gov

Polypharmacology and Receptor Network Interactions

The broader family of neurosteroids, to which this compound belongs, interacts with a wide array of receptors. For instance, pregnenolone itself has been identified as a negative allosteric modulator and signaling inhibitor of the type-1 cannabinoid receptor (CB1R). nih.gov The ability of these steroidal molecules to modulate multiple, seemingly unrelated receptors underscores the intricate network of interactions through which they can influence central nervous system function. These interactions are not limited to neurotransmitter receptors; they also extend to ion channels and other signaling proteins, creating a complex web of cross-talk that regulates neuronal function. biorxiv.orgnih.gov

Direct Modulation of Ion Channels

The Transient Receptor Potential Melastatin 3 (TRPM3) channel, a calcium-permeable cation channel, is a key target for neurosteroids. nih.gov Pregnenolone sulfate is a potent activator of TRPM3 channels. nih.govnih.gov This activation is significant as TRPM3 is the only known ion channel to be directly activated by neurosteroids. nih.gov The activation of TRPM3 by pregnenolone sulfate leads to an influx of calcium and subsequent downstream signaling. nih.govfrontiersin.org

The functional consequences of this activation are diverse. In the developing cerebellum, TRPM3 activation by pregnenolone sulfate potentiates the release of glutamate at synapses on Purkinje cells. unm.edu This effect is mimicked by other TRPM3 agonists and blocked by TRPM3 antagonists, confirming the channel's role. unm.edu The activation of TRPM3 provides a direct mechanism for neurosteroids to influence synaptic transmission and neuronal development. frontiersin.orgunm.edu

Intracellular Signaling Cascades

The actions of pregnenolone derivatives are deeply intertwined with intracellular signaling cascades, particularly those involving calcium (Ca2+) and the transcription factor CREB (cAMP response element-binding protein). As previously noted, the trafficking of NMDA receptors induced by pregnenolone sulfate is dependent on the release of Ca2+ from intracellular stores. nih.gov

Furthermore, the activation of TRPM3 channels by pregnenolone sulfate provides a direct influx of Ca2+, which acts as a critical second messenger. nih.govfrontiersin.org This increase in intracellular Ca2+ can trigger various signaling pathways that lead to changes in gene expression. frontiersin.org For example, pregnenolone sulfate-induced TRPM3 activation has been shown to upregulate the transcriptional activity of activator protein-1 (AP-1) and early growth response protein 1 (Egr-1). nih.govfrontiersin.org In pancreatic cells, TRPM3 activation stimulates CRE-controlled gene transcription. frontiersin.org CREB is a well-established transcription factor that is activated by calcium-dependent pathways and plays a crucial role in synaptic plasticity, learning, and memory, processes also modulated by neurosteroids. nih.govosha.gov.tw

Impact on Kinase Activity

While direct studies on this compound's specific impact on a wide range of kinase activities are not extensively detailed in the provided search results, the broader actions of its parent compound, pregnenolone, suggest indirect effects. For instance, pregnenolone has been shown to influence signaling pathways that are heavily regulated by kinases. One such pathway involves the activation of cytoplasmic linker protein 170 (CLIP-170), which has been identified as a subcellular target of pregnenolone. nih.gov This protein's activation can, in turn, influence downstream events that may involve various kinases. nih.gov Furthermore, the modulation of receptors like the NMDA receptor by pregnenolone sulfate, a related neurosteroid, implies an influence on calcium-dependent kinase cascades within neurons. wikipedia.org

Immunomodulatory and Anti-inflammatory Mechanisms

Pregnenolone and its derivatives, including this compound, exhibit significant immunomodulatory and anti-inflammatory properties through several distinct mechanisms.

Ubiquitination and Degradation of Toll-like Receptor Adaptor Proteins (TIRAP) and TLR2

A key anti-inflammatory mechanism of pregnenolone involves the targeted degradation of proteins crucial for innate immune signaling. nih.gov Research has demonstrated that pregnenolone promotes the ubiquitination and subsequent degradation of Toll-like receptor adaptor protein (TIRAP) and Toll-like receptor 2 (TLR2) in immune cells such as macrophages and microglia. nih.gov TIRAP is an essential adaptor protein for TLR2 and TLR4 signaling pathways, which are responsible for recognizing pathogen-associated molecular patterns and initiating an inflammatory response. nih.gov By inducing the degradation of TIRAP and TLR2, pregnenolone effectively dampens the signaling cascade that leads to the production of inflammatory mediators. nih.gov This process is facilitated by the pregnenolone-induced activation of CLIP-170, which appears to possess ubiquitin ligase-like activity towards TIRAP. nih.gov

Suppression of Pro-inflammatory Cytokine Secretion (e.g., TNFα, IL-6)

A direct consequence of the degradation of TIRAP and TLR2 is the suppression of pro-inflammatory cytokine secretion. nih.gov Studies have shown that pregnenolone and its metabolites can significantly reduce the secretion of tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) that is mediated by TLR2 and TLR4 signaling. nih.gov This inhibitory effect has been observed in various cell types, including macrophages and microglial cells, in response to inflammatory stimuli like lipopolysaccharide (LPS) and Pam3CSK4. nih.gov The dose-dependent suppression of these key inflammatory cytokines underscores the potent anti-inflammatory capacity of pregnenolone. nih.gov

Glucocorticoid Receptor-Independent Mechanisms

Importantly, the anti-inflammatory actions of pregnenolone appear to be independent of the classical glucocorticoid receptor pathway. nih.gov This has been demonstrated by the fact that mifepristone, a glucocorticoid receptor antagonist, does not block the immunosuppressive effects of pregnenolone on TNF production. nih.govnih.gov This finding distinguishes pregnenolone's mechanism from that of traditional glucocorticoid drugs and suggests a novel pathway for its anti-inflammatory effects. nih.govnih.gov

Influence on Mitochondrial Bioenergetics

Pregnenolone and its derivatives can also exert influence over mitochondrial function, a critical aspect of cellular health and response to stress.

Modulation of Reactive Oxygen Species (ROS) Production

Table 1: Summary of Research Findings on Pregnenolone's Mechanisms

Mechanism Key Findings Affected Proteins/Molecules Cell Types References
Immunomodulation Promotes ubiquitination and degradation TIRAP, TLR2 Macrophages, Microglia nih.gov,
Anti-inflammation Suppresses secretion of pro-inflammatory cytokines TNFα, IL-6 Macrophages, Microglia nih.gov,
Receptor Independence Anti-inflammatory effects are not blocked by glucocorticoid receptor antagonist Glucocorticoid Receptor - nih.gov, nih.gov
Mitochondrial Bioenergetics Reduces mitochondrial ROS production in ischemic models Reactive Oxygen Species (ROS) Neuronal cells acs.org, researchgate.net

Effects on Electron Transport Chain Complex Activities

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a direct and crucial role in the mitochondrial electron transport chain (ETC). It serves as the primary substrate for Complex II, also known as succinate dehydrogenase (SDH). The oxidation of succinate to fumarate (B1241708) by Complex II donates electrons to the ETC, a process that is fundamental for cellular respiration and energy production.

Recent studies have elucidated a significant link between Complex II activity and the synthesis of pregnenolone, the precursor to all steroid hormones. Research has shown that the enzymatic conversion of cholesterol to pregnenolone by the cytochrome P450 side-chain cleavage enzyme (SCC or CYP11A1), a process occurring in the mitochondrial matrix, is metabolically coupled to the activity of the ETC. nih.govresearchgate.net Specifically, the activity of Complex II is required for the activation of SCC. nih.govresearchgate.net

The presence of succinate facilitates a conformational state in Complex II that promotes its interaction with Complexes III and IV of the ETC. nih.gov This interaction is believed to be essential for providing the necessary electrons for the SCC-mediated cleavage of cholesterol. nih.govresearchgate.net An inhibition of succinate's action has been shown to prevent the proper processing of the SCC enzyme, thereby ablating its activity and hindering pregnenolone synthesis. nih.gov This highlights the integral role of succinate-fueled ETC activity in steroidogenesis.

Furthermore, it has been observed that in inflammatory states, disruptions in the TCA cycle leading to an accumulation of succinate can paradoxically impair steroidogenesis by negatively affecting oxidative phosphorylation and ATP synthesis. elifesciences.org

Table 1: Summary of Succinate's Effect on Electron Transport Chain and Pregnenolone Synthesis

Component Function/Effect Research Finding Citation
Succinate Substrate for ETC Complex II Oxidation of succinate is essential for electron transfer in the ETC. elifesciences.org
ETC Complex II (SDH) Oxidizes succinate to fumarate Required for the activation of the steroidogenic enzyme SCC (CYP11A1). nih.govresearchgate.net nih.govresearchgate.net
SCC (CYP11A1) Converts cholesterol to pregnenolone Activity is dependent on the interaction between ETC Complexes II, III, and IV, facilitated by succinate. nih.govresearchgate.net nih.govresearchgate.net

Assessment of Mitochondrial Permeability Transition Pores

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its opening can lead to mitochondrial swelling, disruption of the membrane potential, and the release of pro-apoptotic factors, ultimately triggering cell death. The regulation of the mPTP is a critical factor in cell survival and is a target of various therapeutic investigations.

Studies investigating the direct effects of pregnenolone on the mPTP have shown that it does not inhibit the opening of this pore. nih.govresearchgate.netacs.org In a rodent model of transient middle cerebral artery occlusion (tMCAO), administration of pregnenolone was found to reduce neurological deficits by decreasing mitochondrial reactive oxygen species (ROS). nih.govresearchgate.netnih.gov However, the study explicitly demonstrated that this neuroprotective effect was not mediated through the inhibition of the mPTP. nih.govresearchgate.netnih.gov

Measurements of mitochondrial swelling, a hallmark of mPTP opening, and mitochondrial bioenergetics, including oxygen consumption and respiratory coupling, were unaffected by pregnenolone treatment in this ischemic stroke model. nih.govnih.gov These findings suggest that while pregnenolone may have protective effects on mitochondrial function by mitigating oxidative stress, it does not appear to directly modulate the components of the mPTP. nih.govresearchgate.netnih.gov

Table 2: Findings on Pregnenolone and the Mitochondrial Permeability Transition Pore

Parameter Assessed Effect of Pregnenolone Experimental Model Citation
mPTP Inhibition No inhibition observed Transient middle cerebral artery occlusion (tMCAO) in rats nih.govresearchgate.netacs.org
Mitochondrial Swelling No significant effect tMCAO in rats nih.govnih.gov
Mitochondrial Bioenergetics (Oxygen Consumption, Respiratory Coupling) No significant effect tMCAO in rats nih.govnih.gov
Mitochondrial ROS Reduced levels tMCAO in rats nih.govresearchgate.netnih.gov

Iv. Preclinical Research Investigations and Biological Activities

Neurobiological Actions in Animal Models and In Vitro Systems

Preclinical studies using both cell cultures and animal models have explored the diverse neurobiological effects of pregnenolone (B344588) and its related compounds, revealing mechanisms of neuroprotection and neuroplasticity.

The protective capabilities of pregnenolone against various neurotoxic insults have been demonstrated in several experimental models.

In vitro studies have shown that pregnenolone can protect neuronal cells from excitotoxicity and the harmful effects of amyloid β-protein, a key component in the pathology of Alzheimer's disease. nih.govmdpi.com In one study using immortalized mouse hippocampal cells (HT-22), pregnenolone demonstrated a concentration-dependent protective effect against cell death induced by both glutamate (B1630785) and amyloid β-protein. nih.gov The optimal protection was observed at a concentration of 500 nM. nih.gov The mechanism for this neuroprotection against glutamate-induced toxicity may involve the prevention of glucocorticoid receptor (GR) localization to the nucleus. nih.gov Treatment with high concentrations of glutamate was found to cause intense nuclear localization of the GR, an effect that was significantly reduced by pretreatment with pregnenolone. nih.gov

Summary of Pregnenolone's Neuroprotective Effects Against Glutamate and Amyloid β-Protein
Model SystemToxic Agent(s)Key FindingsProposed MechanismReference
Mouse Hippocampal Cells (HT-22)5 mM Glutamate & 2 µM Amyloid β-ProteinPregnenolone protects against cell death in a concentration-dependent manner, with optimal protection at 500 nM.Inhibition of glucocorticoid receptor (GR) nuclear localization. nih.gov
Rat Pheochromocytoma Cells (PC-12)Amyloid β-Protein (Aβ₂₅₋₃₅)Pregnenolone showed a dose-dependent protective effect against Aβ-induced toxicity.Not fully identified, but the 3-hydroxyl group on the steroid is suggested to be important for the effect. mdpi.comresearchgate.net

The potential of pregnenolone to mitigate brain damage following ischemic events has been investigated in animal models of stroke. In a study utilizing a transient middle cerebral artery occlusion (tMCAO) model in male Wistar rats, administration of pregnenolone one hour after surgery was shown to enhance neurological recovery. acs.orgnih.gov The treatment led to improved outcomes in a range of neurobehavioral tests conducted 24 hours post-surgery. acs.orgresearchgate.net The primary mechanism underlying these neuroprotective effects was identified as the reduction of mitochondrial reactive oxygen species (ROS) following the ischemic event. acs.orgnih.gov However, the study also noted that pregnenolone did not inhibit the mitochondrial permeability transition pore (mtPTP) and had no effect on mitochondrial bioenergetics like oxygen consumption. nih.govresearchgate.net

Effects of Pregnenolone in a Focal Ischemia Model
Animal ModelIschemia ModelKey OutcomesInvestigated MechanismReference
Male Wistar RatsTransient Middle Cerebral Artery Occlusion (tMCAO)Enhanced neurological recovery and improved neurobehavioral scores.Reduced mitochondrial Reactive Oxygen Species (ROS); No inhibition of mitochondrial permeability transition pore (mtPTP). acs.orgnih.govresearchgate.net

The protective effects of pregnenolone have also been explored in the context of chemotherapy-induced organ damage. Studies in rats have demonstrated that pregnenolone can protect against cardiac and liver toxicity caused by the chemotherapeutic agent doxorubicin (B1662922) (DOX).

In a model of DOX-induced cardiotoxicity, pregnenolone treatment ameliorated histopathological changes and reduced serum levels of cardiac damage markers like creatine (B1669601) kinase-MB. nih.gov The cardioprotection was attributed to pregnenolone's ability to counter DOX-induced oxidative stress, inflammation, tissue remodeling, and apoptosis. nih.gov

Similarly, pregnenolone pretreatment was found to protect the liver against DOX-induced injury. europeanreview.orgnih.gov It antagonized the effects of DOX by reducing oxidative stress, inflammation, and apoptosis. europeanreview.orgnih.gov The hepatoprotective mechanism involves the activation of the Nrf2/HO-1 antioxidant pathway and upregulation of P-glycoprotein, without compromising the anticancer efficacy of doxorubicin in liver cancer cells. europeanreview.orgnih.gov

Organo-protective Effects of Pregnenolone Against Doxorubicin (DOX) Toxicity
OrganAnimal ModelKey Protective EffectsProposed MechanismsReference
HeartMale Wistar RatsReduced histopathological damage; Decreased serum creatine kinase-MB and lactate (B86563) dehydrogenase.Antioxidant, anti-inflammatory, and antiapoptotic actions. nih.gov
LiverMale Wistar RatsReduced hepatic damage and fibrosis; Decreased serum ALT and AST.Upregulation of Nrf2/HO-1 and P-glycoprotein; Antagonism of NFκB signaling. europeanreview.orgnih.gov

Beyond neuroprotection, neurosteroids like pregnenolone are implicated in processes of neuroplasticity, including the generation of new neurons.

Research has shown that pregnenolone sulfate (B86663) (Preg-S), a major metabolite of pregnenolone, can stimulate the formation of new neurons in the hippocampus, a brain region crucial for learning and memory. nih.govresearchgate.net In vivo infusion of Preg-S was demonstrated to stimulate neurogenesis in the dentate gyrus of both young (3-month-old) and aged (20-month-old) rats. nih.gov This effect on hippocampal plasticity is thought to be mediated by the modulation of GABA(A) receptors located on hippocampal neuroblasts. nih.govresearchgate.net Further studies in adult male mice showed that Preg-S enhances the survival of newly generated granule cells in the dentate gyrus. nih.gov This survival-promoting effect was linked to a sustained potentiation of presynaptic glutamate release, which requires the co-activation of α7 nicotinic acetylcholine (B1216132), NMDA, and sigma-1 receptors. nih.gov

Effects of Pregnenolone Sulfate (Preg-S) on Hippocampal Neurogenesis
Model SystemKey FindingsProposed MechanismReference
Young (3-month) and Old (20-month) RatsIn vivo infusion of Preg-S stimulates neurogenesis in the dentate gyrus.Modulation of GABA(A) receptors on hippocampal neuroblasts. nih.govresearchgate.net
Adult Male MicePreg-S enhances the survival of adult-generated newborn neurons.Sustained presynaptic potentiation via co-activation of α7nAChR, NMDAr, and σ1R. nih.gov

Neurogenesis and Neuroplasticity

Enhancement of Polysialylated Neural Cell Adhesion Molecule (PSA-NCAM) Expression

Pregnenolone, in its sulfated form (pregnenolone sulfate), has been shown to influence neuroplasticity, in part by modulating the expression of the polysialylated neural cell adhesion molecule (PSA-NCAM). nih.govresearchgate.net In vivo studies in both young (3-month-old) and aged (20-month-old) rats demonstrated that infusion of pregnenolone sulfate stimulates the expression of PSA-NCAM in the dentate gyrus of the hippocampus. nih.gov This effect is significant as PSA-NCAM is crucial for processes of neural development, synaptic plasticity, and regeneration. The enhancement of PSA-NCAM expression by pregnenolone sulfate suggests a potential mechanism through which this neurosteroid may promote structural plasticity and preserve cognitive function, particularly in the context of aging. nih.govresearchgate.net The influence on hippocampal plasticity appears to be mediated by the modulation of gamma-aminobutyric acid (GABA) type A receptors located on hippocampal neuroblasts. nih.gov

Modulation of Synaptic Plasticity, Including Long-Term Potentiation (LTP)

Pregnenolone and its derivatives, particularly pregnenolone sulfate, are recognized as modulators of synaptic plasticity, with a notable effect on long-term potentiation (LTP), a cellular model for learning and memory. nih.govnih.govmdpi.com Research using rat hippocampal slices has shown that pregnenolone sulfate can enhance LTP in CA1 pyramidal neurons. nih.gov This enhancement is observed at nanomolar concentrations and follows a bell-shaped dose-response curve, with a maximal effect at 300 nM. nih.gov The mechanism underlying this potentiation involves the modulation of N-methyl-D-aspartate (NMDA) receptors. nih.govwikipedia.org While pregnenolone sulfate does not appear to alter the NMDA receptor component of field potentials on its own, it does enhance the response to direct application of NMDA. nih.gov

Furthermore, pregnenolone sulfate has been shown to potentiate both short-term and long-term potentiation. nih.gov It can surmount the inhibition of LTP by D-AP5, an NMDA receptor antagonist. nih.gov The potentiation of NMDA receptor function is a key mechanism, as these receptors are critical for the induction of many forms of LTP. jneurosci.org Pregnenolone succinate (B1194679) itself has been identified as a positive allosteric modulator of the NMDA receptor, similar to pregnenolone sulfate. wikipedia.org This modulation of synaptic plasticity through the enhancement of NMDA receptor activity is thought to be a significant contributor to the memory-enhancing effects of these neurosteroids. nih.gov

Cognitive Modulation

Enhancement of Learning and Memory in Rodent Models

Pregnenolone and its derivatives have demonstrated the ability to enhance learning and memory in various rodent models. researchgate.netorthomolecularproducts.comresearchgate.net Studies have shown that pregnenolone can reverse memory deficits in animals. orthomolecularproducts.com For instance, pregnenolone sulfate has been found to stimulate learning and memory. researchgate.net The administration of pregnenolone has been linked to an increase in the release of acetylcholine, a neurotransmitter crucial for memory, thereby improving spatial memory in rats. acs.org

The cognitive-enhancing effects are believed to be mediated, at least in part, by the modulation of neurotransmitter systems, including the NMDA and GABA receptors. orthomolecularproducts.comorthomolecularproducts.com By positively modulating NMDA receptors and acting as a negative allosteric modulator of GABA-A receptors, pregnenolone and its esters can influence neuronal excitability and synaptic plasticity, which are fundamental to learning and memory processes. wikipedia.orgorthomolecularproducts.com

Model Compound Key Findings Reference
Rodent ModelsPregnenoloneReverses memory deficits. orthomolecularproducts.com
Rodent ModelsPregnenolone SulfateStimulates learning and memory. researchgate.net
RatsPregnenoloneIncreases acetylcholine release and improves spatial memory. acs.org
Rodent ModelsPregnenoloneEnhances learning and memory through modulation of NMDA and GABA-A receptors. orthomolecularproducts.comorthomolecularproducts.com

Myelination and Neuritic Outgrowth Regulation

Pregnenolone has been shown to play a role in the regulation of myelination and neuritic outgrowth. researchgate.netorthomolecularproducts.com Studies have indicated that pregnenolone enhances the growth of myelin, the protective sheath around nerve fibers that is essential for efficient nerve impulse conduction. orthomolecularproducts.comorthomolecularproducts.com It also promotes neuritic outgrowth, the process of nerve cell growth and extension of axons and dendrites. researchgate.netorthomolecularproducts.com The synthesis of pregnenolone by Schwann cells, the myelin-producing cells of the peripheral nervous system, is considered a critical regulatory step in the process of myelination. acs.org These actions suggest that pregnenolone and its derivatives could have a role in neural development and repair.

Cardiovascular System Research

Modulation of Perfusion Pressure and Vascular Resistance in Isolated Organ Models

Research on isolated rat hearts using the Langendorff flow model has demonstrated that pregnenolone succinate (referred to as hemisuccinate of pregnenolone in the studies) can modulate cardiovascular parameters. academicjournals.orgacademicjournals.orginternationalscholarsjournals.com Specifically, this compound at a concentration of 10⁻⁹ M was found to significantly increase both perfusion pressure and vascular resistance in the isolated heart. academicjournals.orgacademicjournals.org This effect was dose-dependent. academicjournals.org

Further investigation into the mechanism of action revealed that the effects of this compound on perfusion pressure were blocked by the presence of indomethacin (B1671933) and montelukast. academicjournals.orgacademicjournals.org This suggests that the cardiovascular activity of this compound is dependent on its chemical structure and may involve the synthesis and secretion of thromboxane (B8750289) A2. academicjournals.orgacademicjournals.org In contrast, the effects were not inhibited by flutamide, an androgen receptor blocker, indicating the mechanism is independent of androgen receptors. academicjournals.org

Parameter Compound Concentration Effect Significance Reference
Perfusion PressureThis compound10⁻⁹ MSignificant Increasep = 0.005 academicjournals.orgacademicjournals.org
Vascular ResistanceThis compound10⁻⁹ MSignificant Increasep = 0.006 academicjournals.orgacademicjournals.org

Mechanistic Exploration in Vascular Responses (e.g., Thromboxane A2 synthesis)

Preclinical studies using isolated rat hearts have investigated the effects of this compound, also known as pregnenolone hemisuccinate, on vascular responses. academicjournals.org In these experimental models, this compound demonstrated an ability to significantly increase perfusion pressure and vascular resistance. academicjournals.org The observed vasoconstriction suggests a potential mechanism of action involving the synthesis and/or secretion of thromboxane A2 (TXA2), a potent vasoconstrictor. academicjournals.orgresearchgate.net This hypothesis is supported by the finding that the effects of this compound on perfusion pressure were blocked by the presence of indomethacin, a cyclooxygenase inhibitor that reduces thromboxane synthesis, and montelukast, a leukotriene receptor antagonist. academicjournals.org These findings suggest that the vascular activity of this compound is dependent on its chemical structure and may be mediated through the thromboxane A2 pathway. academicjournals.orgresearchgate.net

Endocrine System Research

Systemic inflammation, such as that induced by lipopolysaccharide (LPS), can significantly alter the function of the adrenal cortex. nih.govbiorxiv.orgelifesciences.org Research indicates that inflammation triggers profound metabolic changes within the steroidogenic cells of the adrenal cortex. nih.govelifesciences.org Specifically, inflammation can disrupt the tricarboxylic acid (TCA) cycle at the level of succinate dehydrogenase (SDH), leading to an accumulation of succinate. nih.govbiorxiv.orgelifesciences.org This accumulation of succinate has been shown to impair mitochondrial function and, consequently, reduce steroidogenesis. nih.govbiorxiv.orgelifesciences.orgbiorxiv.org

Mechanistically, the pro-inflammatory cytokine Interleukin-1β (IL-1β) appears to play a key role in this process by reducing the expression of the SDH subunit B (SDHB). nih.govbiorxiv.org This reduction is mediated through the upregulation of DNA methyltransferase 1 (DNMT1), which then methylates the promoter region of the SDHB gene, inhibiting its transcription. nih.govbiorxiv.org The resulting decrease in SDH activity and subsequent succinate accumulation lead to impaired oxidative phosphorylation, reduced ATP synthesis, and increased production of reactive oxygen species (ROS), all of which contribute to a reduction in the synthesis of adrenal steroids. nih.govelifesciences.org This IL-1β-DNMT1-SDHB-succinate axis provides a potential mechanistic explanation for adrenal dysfunction during severe inflammation. nih.govbiorxiv.org

Pregnenolone is a pivotal precursor molecule in the biosynthesis of most steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. wikipedia.orgnih.gov Its synthesis from cholesterol, catalyzed by the mitochondrial enzyme CYP11A1, is the initial and rate-limiting step in steroidogenesis. mdpi.comveteriankey.comreactome.org Following its production, pregnenolone can be metabolized through two primary pathways.

In the Δ⁴ pathway, pregnenolone is converted to progesterone (B1679170) by the dual action of 3β-hydroxysteroid dehydrogenase and Δ⁵⁻⁴ isomerase. wikipedia.org Progesterone then serves as a substrate for the synthesis of other critical hormones such as 17α-hydroxyprogesterone, androstenedione (B190577) (a precursor to testosterone (B1683101) and estrone), aldosterone, and corticosteroids. wikipedia.orgmdpi.com

Alternatively, in the Δ⁵ pathway, pregnenolone is converted to 17α-hydroxypregnenolone by the enzyme 17α-hydroxylase (CYP17A1). wikipedia.orgveteriankey.com This is followed by the conversion to dehydroepiandrosterone (B1670201) (DHEA) by 17,20-lyase (also CYP17A1), with DHEA being a precursor to androstenedione. wikipedia.org Pregnenolone can also be converted to androstadienol via the enzyme 16-ene synthase (CYP17A1). wikipedia.org The specific metabolic fate of pregnenolone is dependent on the tissue and the enzymes present. nih.gov

Impact on Adrenocortical Function under Inflammatory Conditions

Other Biological Activities in Research Models

Research has explored the potential hypoglycemic activity of novel conjugates derived from pregnenolone in diabetic animal models. nih.gove-century.us In one study, a pregnenolone-dihydrotestosterone conjugate was synthesized and evaluated in a diabetic rat model. nih.gove-century.us The results indicated that this conjugate induced changes in glucose levels in a manner similar to the established antidiabetic drug glibenclamide. nih.gove-century.us The hypoglycemic effect of the pregnenolone-dihydrotestosterone conjugate was found to be more potent than that of metformin. nih.gov These findings suggest that the hypoglycemic activity of such steroid derivatives may be related to their physicochemical properties, particularly their degree of lipophilicity. nih.gove-century.us Another study investigating a glibenclamide-pregnenolone conjugate also reported greater hypoglycemic activity compared to glibenclamide alone in alloxan-induced diabetic rats. researchgate.net

Table 1: Effect of Pregnenolone-Dihydrotestosterone Conjugate on Blood Glucose Levels in a Diabetic Rat Model

Treatment GroupInitial Glucose (mg/dl)Final Glucose (mg/dl)
Diabetic Control (without treatment)405520
Glibenclamide470112
Metformin458148
Pregnenolone-Dihydrotestosterone Conjugate (4 mg/dl)430134
Pregnenolone-Dihydrotestosterone Conjugate (6.0 mg/dl)45081
Pregnenolone-Dihydrotestosterone Conjugate (8.0 mg/dl)41096

Data adapted from a study on a diabetic rat model. nih.gov

The antibacterial properties of this compound and its conjugates have been investigated in various in vitro studies. researchgate.netscielo.org.mxredalyc.org A study on a pregnenolone-vitamin B1 conjugate, formed from this compound, demonstrated dose-dependent inhibition of the growth of Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. researchgate.netscielo.org.mxredalyc.org this compound itself also showed inhibitory activity against these bacteria. researchgate.netscielo.org.mxredalyc.org The antibacterial effect is thought to be related to the interaction of the steroid's hydrophobic region with components of the bacterial cell, leading to disruption of growth and cell death. researchgate.netscielo.org.mx

Another study evaluated a danazol-pregnenolone conjugate, synthesized from this compound, and found that it inhibited the growth of S. aureus, K. pneumoniae, and E. coli in a dose-dependent manner. asianpubs.org Similarly, a pregnenolone-carbamazepine conjugate was found to have comparable minimum inhibitory concentrations (MIC) against Proteus mirabilis as the antibiotics cefotaxime, gentamicin, and ciprofloxacin. tubitak.gov.tr

Table 2: Minimum Inhibitory Concentration (MIC) of Pregnenolone Derivatives Against Various Bacteria

CompoundS. aureus (mg/mL)E. coli (mg/mL)K. pneumoniae (mg/mL)
This compound11Not specified
Hemisuccinate of Pregnenolone-Vitamin B1 Conjugate0.250.25Not specified
Cefotaxime (Control)0.250.25Not specified
Gentamicin (Control)0.01250.00625Not specified

Data adapted from in vitro antibacterial assays. redalyc.org

V. Advanced Methodologies in Pregnenolone Succinate Research

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

The precise structure and concentration of pregnenolone (B344588) succinate (B1194679) are determined using a combination of spectroscopic and spectrometric methods. Each technique offers unique insights into the molecule's architecture and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of pregnenolone succinate, providing detailed information about the carbon and proton environments within the molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, characteristic signals are expected for both the steroid nucleus and the succinate moiety. The protons of the succinate chain typically appear as a singlet or a set of multiplets around 2.6 ppm. The vinylic proton at position 6 of the steroid's B-ring would produce a signal around 5.35 ppm. The methyl protons of the steroid skeleton are observed as sharp singlets, with the C-18 methyl group appearing at a higher field (around 0.63 ppm) and the C-19 methyl group at a lower field (around 1.01 ppm). The acetyl group's methyl protons at C-21 are expected to resonate around 2.13 ppm. chemicalbook.comnih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. The carbonyl carbons of the succinate ester and the carboxylic acid would be found at the downfield end of the spectrum, typically between 170 and 180 ppm. The C-20 ketone of the pregnane (B1235032) side chain would appear at a lower field, often above 200 ppm. The olefinic carbons, C-5 and C-6, would resonate around 140.9 ppm and 121.3 ppm, respectively. The numerous sp³-hybridized carbons of the steroid framework would populate the upfield region of the spectrum. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C-3 ~4.5 (m) ~74
C-5 - ~141
C-6 ~5.35 (d) ~121
C-18 ~0.63 (s) ~13
C-19 ~1.01 (s) ~19
C-21 ~2.13 (s) ~31
Succinate CH₂ ~2.6 (m) ~29
Succinate C=O (ester) - ~172
Succinate C=O (acid) - ~178
C-20 C=O - ~209

Note: These are predicted values based on data for pregnenolone and its derivatives. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid group of the succinate moiety. Strong carbonyl (C=O) stretching bands would be prominent. The ester carbonyl stretch is expected around 1735-1750 cm⁻¹, while the carboxylic acid carbonyl stretch would appear around 1700-1725 cm⁻¹. The C=O stretch of the 20-ketone group on the steroid nucleus would also contribute to this region. The C-O stretching of the ester would be observed in the 1000-1300 cm⁻¹ region. Additionally, the C=C stretching of the alkene in the B-ring of the steroid would show a weaker absorption around 1650 cm⁻¹. asianpubs.orgresearchgate.netresearchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (broad)
Ester Carbonyl C=O Stretch 1735-1750
Carboxylic Acid Carbonyl C=O Stretch 1700-1725
Ketone Carbonyl (C-20) C=O Stretch ~1700
Alkene C=C Stretch ~1650
Ester C-O Stretch 1000-1300

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The molecular weight of this compound is 416.558 g/mol . wikipedia.org In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z 416 would be expected.

The fragmentation pattern would likely involve the loss of the succinate group and characteristic cleavages of the steroid ring system. A common fragmentation pathway for steroid succinates is the cleavage of the ester bond, leading to a fragment corresponding to the pregnenolone cation. Further fragmentation of the steroid nucleus would yield a series of smaller ions that are characteristic of the pregnane skeleton. For instance, fragmentation of the D-ring and the side chain is commonly observed in the mass spectra of steroids. eur.nldiva-portal.org

Ultraviolet (UV) spectroscopy is used to detect chromophores within a molecule. This compound has a carbon-carbon double bond within the steroid B-ring, which acts as a chromophore. A study on a pregnenolone hemisuccinate derivative reported a maximum absorbance (λmax) at 215 nm when measured in methanol. researchgate.net The isolated double bond in the steroid nucleus is the primary contributor to this UV absorption. The intensity of the absorption is generally low as it arises from a π to π* transition of an unconjugated alkene. researchgate.netrsc.orgresearchgate.net

Mass Spectrometry (MS)

Chromatographic Separations for Biological Matrix Analysis

The analysis of this compound in complex biological matrices, such as blood serum or plasma, necessitates a powerful separation technique coupled with a sensitive and selective detector.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS) is a state-of-the-art analytical platform for the sensitive and specific quantification of steroids and their metabolites in biological fluids. frontiersin.orgnih.govmdpi.comendocrine-abstracts.orgresearchgate.net

The UHPLC system utilizes columns with small particle sizes (typically sub-2 µm) to achieve high-resolution separations with shorter analysis times compared to conventional HPLC. For the analysis of steroid succinates, reversed-phase chromatography is commonly employed. A C18 or a phenyl-hexyl column is often used to provide the necessary retention and selectivity for separating the relatively nonpolar steroid from the more polar components of the biological matrix. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency in the mass spectrometer. mdpi.comendocrine-abstracts.org

The QTOF mass spectrometer provides high-resolution and accurate mass measurements, which allows for the confident identification of the target analyte and the elucidation of its elemental composition. The instrument can be operated in different modes, including full scan mode to detect all ions within a certain mass range, and tandem MS (MS/MS) mode to generate fragment ions for structural confirmation. In MS/MS, the precursor ion corresponding to this compound is selected in the quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed by the time-of-flight mass analyzer. This high specificity is crucial for distinguishing the analyte from endogenous interferences in the biological matrix. Due to the often low concentrations of steroid derivatives in biological samples, derivatization may sometimes be employed to enhance ionization efficiency and improve the limit of detection. google.comgoogle.com

Table 3: Typical UHPLC-QTOF/MS Parameters for Steroid Analysis

Parameter Typical Setting
UHPLC Column Reversed-phase C18 or Phenyl-Hexyl (e.g., < 2 µm particle size)
Mobile Phase A Water with 0.1% formic acid or ammonium formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or ammonium formate
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Quadrupole Time-of-Flight (QTOF)
Acquisition Mode Full Scan, MS/MS (Product Ion Scan)

In Vitro Pharmacological Assays

In vitro assays are fundamental to characterizing the pharmacological profile of this compound at the cellular and subcellular levels. These controlled laboratory experiments allow for precise measurement of its effects on receptor function, cell health, and protein localization.

Whole-cell patch-clamp recording is a premier electrophysiological technique used to measure ion flow across the membrane of a single cell. This method is critical for analyzing how neurosteroids modulate the function of ligand-gated ion channels, which are crucial for neuronal communication. Research on related neurosteroids, such as pregnenolone sulfate (B86663), demonstrates the utility of this approach. For instance, studies have used patch-clamp to show that pregnenolone sulfate can potentiate N-methyl-D-aspartate (NMDA) receptor activity by binding to the transmembrane domain of the receptor complex. jneurosci.org This binding stabilizes the open state of the channel, enhancing ion flow. jneurosci.org

Conversely, this technique has also been used to demonstrate inhibitory effects on other receptors. In cultured chick spinal cord neurons, pregnenolone sulfate was shown to inhibit kainate-induced currents in a non-competitive manner. nih.gov Similarly, a synthetic analog, 3α-ol-5β-pregnan-20-one hemisuccinate, has been documented to inhibit NMDA-induced currents. pnas.org These findings highlight the capability of patch-clamp techniques to dissect the specific and often complex interactions of steroid compounds with various receptor subtypes, a methodology directly applicable to characterizing the receptor-modulating properties of this compound.

Table 1: Application of Whole-Cell Patch-Clamp in Neurosteroid Research

CompoundReceptor TargetObserved EffectReference
Pregnenolone SulfateNMDA ReceptorPotentiation of receptor function jneurosci.org
Pregnenolone SulfateKainate ReceptorInhibition of induced current nih.gov
3α-ol-5β-pregnan-20-one hemisuccinateNMDA ReceptorInhibition of induced currents and cell death pnas.org

Cell-based assays are essential for determining a compound's ability to protect neurons from damage and promote their survival. These assays typically involve exposing cultured neuronal cells to a neurotoxic substance or condition (e.g., oxidative stress, excitotoxicity) with and without the therapeutic agent.

Commonly used methods include the MTT assay, which measures the metabolic activity of living cells as an indicator of viability, and the lactate (B86563) dehydrogenase (LDH) release assay, which quantifies cell death by measuring the release of this enzyme from damaged cells. science.govnih.gov Studies on pregnenolone have demonstrated its neuroprotective potential using these techniques. For example, pregnenolone has been shown to protect PC-12 cells from amyloid-beta peptide-induced toxicity. science.gov In models of ischemic stroke, pregnenolone treatment enhanced cell viability and reduced neurological damage. nih.gov Furthermore, research on a synthetic pregnanolone (B1679072) hemisuccinate showed it could protect cultured hippocampal neurons against NMDA-induced excitotoxicity. pnas.org These established assay systems are directly transferable to the evaluation of this compound's neuroprotective efficacy.

Immunocytochemistry (ICC) combined with fluorescence microscopy allows for the visualization of specific proteins within cells. This technique uses antibodies tagged with fluorescent dyes to bind to target proteins, revealing their location, concentration, and co-localization with other cellular structures.

In neurosteroid research, ICC is used to study the expression and localization of steroidogenic enzymes and receptors. google.com For example, it can confirm the presence of receptors targeted by this compound on the cell surface or within specific subcellular compartments. science.gov This method has also been employed to observe the morphological effects of pregnenolone derivatives on neurons, such as changes in neurite growth and the structure of the microtubule cytoskeleton. nih.gov By visualizing these cellular components, researchers can gain mechanistic insights into how this compound influences neuronal structure and function.

Cell-Based Assays for Neuroprotection and Viability

Molecular Biology and Biochemical Approaches

To understand the mechanisms of action of this compound at a deeper level, researchers employ molecular biology and biochemical techniques. These approaches can reveal how the compound influences gene expression and alters the global profile of proteins and metabolites within a cell.

RNA sequencing (RNA-Seq) is a powerful, high-throughput method that provides a comprehensive snapshot of all the genes being expressed (the transcriptome) in a cell or tissue at a given time. This technique is invaluable for identifying the molecular pathways modulated by a compound.

Research on related molecules has demonstrated the power of this approach. For example, RNA-Seq analysis of T cells treated with pregnenolone sulfate revealed the downregulation of pro-inflammatory genes and the upregulation of the NR4A nuclear receptor superfamily, providing a mechanistic basis for its immunoregulatory effects. nih.gov In other studies, transcriptomic analyses of adrenal cells under inflammatory conditions—which involve the accumulation of succinate—showed significant changes in genes related to steroidogenesis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. nih.govelifesciences.org Specifically, inflammation was found to downregulate key steroidogenic enzymes like Cyp11a1, which is responsible for converting cholesterol to pregnenolone. biorxiv.org These findings illustrate how RNA-Seq can be used to build a detailed map of the genetic and signaling pathways affected by this compound.

Table 2: Key Gene Expression Changes Identified by RNA-Seq in Related Studies

Condition/CompoundCell/Tissue TypeKey FindingsReference
Pregnenolone SulfateT CellsDownregulation of pro-inflammatory genes; Upregulation of NR4A family genes. nih.gov
LPS-Induced Inflammation (involving succinate)Adrenal CortexDownregulation of genes for oxidative phosphorylation and carbohydrate metabolism. nih.govelifesciences.org
LPS-Induced Inflammation (involving succinate)Adrenal CortexDownregulation of steroidogenic genes including Cyp11a1 and Cyp11b1. biorxiv.org

Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively. These "omics" technologies provide a functional readout of the cellular state, complementing gene expression data.

Proteomic analyses, often performed using mass spectrometry, can identify and quantify thousands of proteins, revealing how a compound alters the cellular machinery. For instance, proteomic analysis of adrenocortical cells during inflammation showed downregulation of proteins involved in oxidative phosphorylation, consistent with RNA-Seq data. nih.govelifesciences.org

Metabolomic profiling identifies and quantifies small-molecule metabolites, such as amino acids, lipids, and metabolic intermediates. This approach is crucial for understanding how this compound might alter cellular energy and biosynthetic pathways. Studies have shown that inflammation leads to the accumulation of succinate, which in turn disrupts the TCA cycle and impairs steroidogenesis. nih.govelifesciences.org Metabolomic profiling has also been used to identify distinct steroid profiles, including pregnenolone metabolites, associated with various pathological states like sepsis and chronic obstructive pulmonary disease (COPD). nih.govnih.gov In the context of urogenital schistosomiasis, metabolomic studies identified succinate as one of the key dysregulated metabolites, along with disruptions in steroid synthesis pathways. frontiersin.org These methodologies are critical for defining the complete biochemical impact of this compound.

Western Blot Analysis for Protein Expression

Western blot analysis is a crucial technique for identifying and quantifying specific proteins in a sample. In the context of this compound research, it has been used to investigate the expression levels of various proteins involved in cellular processes like steroidogenesis and cell survival.

For instance, studies have utilized Western blotting to assess the levels of Steroidogenic Acute Regulatory (StAR) protein. The StAR protein is essential for the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of steroid hormones, including pregnenolone. Research has shown that factors affecting StAR protein levels can consequently alter pregnenolone production. bioscientifica.com Specifically, Western blot analysis revealed that the mature 30 kDa form of StAR protein was reduced in the presence of certain compounds, indicating a potential regulatory mechanism for steroidogenesis. bioscientifica.com

Furthermore, Western blot analysis has been employed to examine the expression of proteins related to cellular health and apoptosis. In studies investigating the effects of pregnenolone in models of doxorubicin-induced cardiotoxicity, Western blotting was used to measure levels of cleaved caspase-3, a key marker of apoptosis. researchgate.net This technique helps to elucidate the potential protective mechanisms of pregnenolone by observing its impact on apoptotic pathways. The expression of other proteins such as P-glycoprotein (MDR1) and β-actin are also analyzed using this method to understand drug transport and as a loading control, respectively. researchgate.net

In research on neuronal cells, Western blotting has been used to demonstrate the loss of specific proteins in knockout models, such as the translocator protein (TSPO), and to assess the subsequent impact on other proteins like VDAC1 and the lipidated form of LC3B protein (LC3B-II), which are involved in mitochondrial function and autophagy. mdpi.com

Table 1: Application of Western Blot Analysis in Pregnenolone-Related Research

Target Protein Research Context Key Finding Reference
StAR Protein Steroidogenesis Levels of mature StAR protein are modulated, affecting pregnenolone production. bioscientifica.comoup.com
Cleaved Caspase-3 Cardiotoxicity Pregnenolone can influence the expression of apoptotic markers. researchgate.net
P-glycoprotein (MDR1) Drug Transport Expression levels can be altered by compounds like pregnenolone 16α-carbonitrile. researchgate.net
TSPO, VDAC1, LC3B-II Neuronal Function Knockout of TSPO affects the expression of mitochondrial and autophagy-related proteins. mdpi.com

Enzyme Activity Assays (e.g., NADH Dehydrogenase, Succinate Dehydrogenase)

Enzyme activity assays are fundamental in determining the functional state of metabolic pathways, particularly the mitochondrial electron transport chain (ETC), which is critical for cellular energy production.

In the context of cerebral ischemia research, the activities of key ETC enzymes, NADH dehydrogenase (Complex I) and succinate dehydrogenase (Complex II), are often measured. nih.gov Ischemic events can lead to a significant decrease in the activity of these enzymes. nih.govcuni.cz Studies have shown that treatment with pregnenolone can lead to a significant improvement in the activity of both NADH dehydrogenase and succinate dehydrogenase following ischemic injury induced by transient middle cerebral artery occlusion (tMCAO). nih.govresearchgate.net This suggests that a neuroprotective effect of pregnenolone may be mediated through the preservation of mitochondrial function. researchgate.net

The activity of succinate dehydrogenase is particularly relevant as it is a key enzyme in both the Krebs cycle and the ETC. Assays for its activity often involve a colorimetric method where the enzyme converts succinate to fumarate (B1241708), transferring an electron to a probe that changes color, allowing for quantification of enzyme activity. It has been noted that inflammation can disrupt the TCA cycle at the level of succinate dehydrogenase, leading to an accumulation of succinate which can, in turn, affect steroidogenesis. biorxiv.org

Table 2: Impact of Pregnenolone on Mitochondrial Enzyme Activity Post-Ischemia

Enzyme Model Effect of Ischemia Effect of Pregnenolone Treatment Reference
NADH Dehydrogenase (Complex I) tMCAO Significant reduction in activity. Significantly improved activity. nih.govresearchgate.net
Succinate Dehydrogenase (Complex II) tMCAO Significant reduction in activity. Significantly boosted activity. nih.govresearchgate.net

In Vivo Animal Model Techniques

In vivo animal models are indispensable for studying the complex physiological and behavioral effects of compounds like this compound in a whole-organism context.

Surgical Models for Induced Pathologies (e.g., tMCAO Model for Ischemia)

To investigate the neuroprotective potential of pregnenolone in the context of stroke, the transient middle cerebral artery occlusion (tMCAO) model in rats is frequently used. researchgate.netacs.org This model simulates focal cerebral ischemia by temporarily blocking blood flow in the middle cerebral artery, leading to brain injury that mimics human ischemic stroke. researchgate.netnih.gov Another model used to induce focal ischemia involves the stereotaxic injection of endothelin-1, a potent vasoconstrictor, into specific brain regions like the hippocampus. cuni.cz These models are crucial for evaluating the efficacy of potential therapeutic agents in a clinically relevant setting. cuni.czresearchgate.net

Neurobehavioral Tests for Functional Outcome Assessment

Following the induction of pathologies like ischemic stroke in animal models, a battery of neurobehavioral tests is used to assess functional outcomes and the potential therapeutic benefits of treatments. These tests evaluate various aspects of neurological function, including motor coordination, grip strength, and sensory-motor deficits. researchgate.net For example, the rota-rod test measures motor coordination and balance, while grip strength tests assess muscle force. researchgate.net Tape removal tests are used to evaluate sensory-motor neglect. researchgate.net In studies on hyperammonemia, which can cause motor and cognitive impairments, neurobehavioral tests are used to assess the effects of treatments like pregnenolone sulfate on motor coordination and learning. researchgate.net Significant improvements in these tests following pregnenolone administration in stroke models suggest enhanced neurological recovery. researchgate.net

Histological and Staining Methods (e.g., TTC staining for Infarct Volume)

Histological and staining methods are used to visualize and quantify tissue damage at the microscopic level. A widely used technique in stroke research is 2,3,5-triphenyltetrazolium chloride (TTC) staining. researchgate.netacs.org TTC is a salt that is reduced by viable tissue containing intact mitochondrial enzymes (like succinate dehydrogenase) to a red formazan (B1609692) product. u-tokyo.ac.jp Ischemic or infarcted tissue, lacking this enzymatic activity, remains unstained and appears white or pale. researchgate.netacs.org This method provides a rapid and reliable way to delineate the infarct volume in brain slices following experimental stroke. acs.orgresearchgate.net Studies have demonstrated that treatment with pregnenolone can significantly reduce the infarct volume in the tMCAO model, providing clear visual evidence of its neuroprotective effects. researchgate.netacs.org

Radioimmunoassay and Biodistribution Studies

Radioimmunoassay (RIA) is a highly sensitive technique used to measure the concentration of substances, such as hormones, in biological fluids. It has been historically used for the specific measurement of progesterone (B1679170) and pregnenolone in plasma. nih.gov This method is crucial for understanding the pharmacokinetics of pregnenolone and its derivatives.

Biodistribution studies, often employing radiolabeled compounds, are used to determine the distribution of a substance throughout the body over time. For example, a pregnenolone-dihydrotestosterone conjugate was radiolabeled with Tc-99m to evaluate its pharmacokinetics. nih.gove-century.us These studies can reveal the extent to which a compound penetrates specific tissues, such as the brain. nih.gove-century.us Scintigram analysis following administration of the radiolabeled conjugate showed higher accumulation in the brain compared to other organs like the spleen, liver, and kidney, providing valuable information about its potential to act on the central nervous system. nih.gove-century.us

Vi. Structure Activity Relationship Sar Studies

Correlating Chemical Structure with Biological Activity

The esterification of pregnenolone (B344588) with succinic acid creates a molecule with distinct characteristics compared to its parent compound, pregnenolone, or its sulfated counterpart, pregnenolone sulfate (B86663). This structural change is a key determinant of its biological activity profile.

Influence on Receptor Binding and Allosteric Modulation

Pregnenolone succinate's interaction with neurotransmitter receptors is a primary area of SAR investigation. Like pregnenolone sulfate, it is known to act as a negative allosteric modulator of the GABA-A receptor and a positive allosteric modulator of the NMDA receptor. wikipedia.org The presence of the C3-ester is critical for this activity.

The succinate (B1194679) moiety, a dicarboxylic acid ester, introduces a polar, negatively chargeable group at one end of the steroid. This is analogous to the sulfate group in pregnenolone sulfate, which is also essential for its modulatory activity at GABA-A and glutamate (B1630785) receptors. nih.gov Studies on related neurosteroids show that modifications at the C3 position significantly impact receptor interaction. For instance, while pregnenolone itself is largely inactive at these receptors, the addition of the succinate or sulfate group confers the ability to modulate ion channel function. wikipedia.orgnih.gov

The table below summarizes the modulatory effects of pregnenolone derivatives on key neuroreceptors, highlighting the importance of the C3 substituent.

CompoundC3-SubstituentGABA-A Receptor ModulationNMDA Receptor Modulation
Pregnenolone Hydroxyl (-OH)InactiveInactive
This compound Succinate esterNegative Allosteric Modulator wikipedia.orgPositive Allosteric Modulator wikipedia.org
Pregnenolone sulfate Sulfate esterNegative Allosteric Modulator wikipedia.orgPositive Allosteric Modulator wikipedia.orgjneurosci.org

Impact on Physiological Responses (e.g., Vascular Resistance)

The chemical structure of this compound directly influences its physiological effects, such as its impact on the cardiovascular system. Studies using isolated rat hearts have demonstrated that this compound can significantly increase perfusion pressure and vascular resistance. researchgate.netacademicjournals.orginternationalscholarsjournals.org This effect is structurally dependent; the parent compound, pregnenolone, did not produce the same increase in vascular resistance under similar experimental conditions. academicjournals.org

This suggests that the succinate ester moiety is crucial for this specific cardiovascular activity. The mechanism appears to involve the synthesis and/or secretion of thromboxane (B8750289) A2, as the effects of this compound on perfusion pressure were blocked by inhibitors like indomethacin (B1671933) and montelukast. academicjournals.orginternationalscholarsjournals.orginternationalscholarsjournals.com Further investigation into its interaction with various receptors showed that its effect on perfusion pressure was not inhibited by an androgen receptor blocker (flutamide), indicating the activity is not mediated through classical androgen receptors. academicjournals.org

The data strongly indicate that the addition of the succinate group to pregnenolone creates a derivative with distinct effects on vascular tone, an activity not prominent in the parent steroid.

Rational Design of this compound Analogues and Conjugates

The insights gained from SAR studies provide a foundation for the rational design of new molecules based on the this compound scaffold. By systematically modifying the structure, researchers aim to enhance desired biological activities, improve physicochemical properties, and develop tools for further biological investigation.

Synthesis Strategies for Novel Derivatives

The chemical structure of this compound, featuring a free carboxylic acid group on the succinate chain, offers a versatile handle for synthesizing novel derivatives. A common strategy involves forming an amide bond by reacting the carboxyl group with various amines. For example, a pregnenolone-succinate-ethylenediamine conjugate has been synthesized by reacting this compound with ethylenediamine, using a carbodiimide (B86325) catalyst to facilitate the amide bond formation. researchgate.netsphinxsai.com This conjugate can then be further modified, for instance, by reacting it with other molecules like furosemide (B1674285) to create more complex derivatives with potentially new biological activities. researchgate.net

Other synthetic approaches focus on modifying the steroid nucleus itself or the acetyl side chain at C17, in addition to alterations at the C3 position. nih.govnih.govbohrium.comnih.gov These strategies include:

Esterification/Amidation: Attaching different chemical groups to the succinate's terminal carboxyl group to alter properties like solubility, stability, and target affinity. researchgate.net

Modifications at C17 and C21: Introducing heterocyclic moieties or alkynylaryl groups at the C17 or C21 positions to explore different biological targets, such as anti-cancer or anti-osteoporotic activities. nih.govnih.govnih.gov

These synthetic efforts aim to create libraries of compounds that can be screened for enhanced or novel therapeutic properties.

Physico-chemical Descriptors and Biological Activity Correlations

The biological activity of this compound analogues is closely tied to their physicochemical properties. Descriptors such as lipophilicity (log P), molar refractivity (Rm), and other steric and electronic parameters are used to establish a quantitative structure-activity relationship (QSAR).

For example, in a study comparing a furosemide-pregnenolone derivative to its precursor, the pregnenolone-succinate-ethylenediamine conjugate, the more active compound showed higher values for log P, polarizability (π), and other volumetric descriptors. researchgate.net This suggests that increasing lipophilicity and molecular size, in this specific case, correlated with enhanced positive inotropic activity in the heart. researchgate.net Similarly, studies on other pregnenolone ester derivatives have shown that increasing the lipophilicity via the C-21 ester moiety can enhance pharmacological activity by improving solubility in the cell membrane. nih.gov

The table below illustrates how calculated physicochemical descriptors for a novel derivative correlate with its observed biological effect compared to its precursor.

CompoundKey Structural FeatureLog P (Calculated)Biological Activity (Perfusion Pressure)
Pregnenolone-succinate-ethylenediamine Ethylenediamine conjugateLowerLess Active
Furosemide-pregnenolone derivative Furosemide conjugated to the aboveHigher researchgate.netSignificantly Increased researchgate.net

These correlations are vital for predictive modeling, allowing for the in-silico design of new analogues with potentially improved activity profiles before undertaking complex chemical synthesis.

Development of Visualizable Analogues for Cellular Distribution Studies

Understanding where a compound localizes within a cell is critical to elucidating its mechanism of action. To this end, researchers have developed visualizable analogues of pregnenolone derivatives by attaching fluorescent tags or other labels. nih.govbiorxiv.org

A common strategy is to incorporate a chemical handle, such as an alkyne group, into the analogue's structure. nih.govbiorxiv.org This alkyne group can then be "clicked" onto a fluorescent reporter molecule (like a fluorescent azide) using click chemistry. This technique allows for the visualization of the compound's distribution in cells using fluorescence microscopy. nih.gov

For instance, a visualizable analogue of pregnenolone sulfate, KK-169, which contains a side-chain alkyne group, was developed. nih.gov This tool allowed researchers to observe that despite its charged sulfate group, the analogue accumulated inside neurons, suggesting that sulfated neurosteroids might have intracellular targets in addition to plasma membrane receptors. nih.gov Similar strategies could be applied to this compound to track its cellular fate and identify its sites of action. Another approach involves using radioiodinated esters to track tissue distribution in vivo, which has shown that minor structural changes can profoundly affect how and where these esters accumulate. nih.gov

Vii. Future Directions and Emerging Research Areas

Elucidating Unidentified Molecular Targets

While pregnenolone (B344588) succinate (B1194679) is known to act as a negative allosteric modulator of the GABAA receptor and a positive allosteric modulator of the NMDA receptor, similar to pregnenolone sulfate (B86663), the full spectrum of its molecular targets remains an active area of investigation. wikipedia.org Research is ongoing to identify novel binding sites and signaling pathways that could explain its diverse physiological effects.

One avenue of exploration is its potential interaction with other receptor systems in the central nervous system. Given the structural similarities to other neurosteroids, it is plausible that pregnenolone succinate may modulate the activity of other ion channels or G-protein coupled receptors. For instance, pregnenolone sulfate has been shown to interact with TRPM3 ion channels, and it is conceivable that this compound may have similar or distinct effects on this or other TRP channels. mdpi.com

Furthermore, the discovery that pregnenolone can be synthesized in glial cells by a mitochondrial P450 enzyme other than CYP11A1 opens up new questions about the regulation of its synthesis and the potential for cell-specific molecular targets. nih.gov Future studies will likely employ advanced proteomic and transcriptomic approaches to screen for novel protein interactions and downstream signaling cascades affected by this compound. The development of photoaffinity labels or other chemical probes derived from this compound could be instrumental in covalently tagging and identifying its binding partners in their native cellular environment.

Interplay with Other Neurosteroids and Hormonal Systems

This compound does not exist in a biological vacuum; its effects are intricately linked with the broader network of neurosteroids and classical hormonal systems. As a derivative of pregnenolone, it is part of a complex metabolic cascade that produces a wide array of neuroactive steroids. nih.govacs.org

The interplay between this compound and other neurosteroids is a critical area of future research. For example, the balance between the effects of this compound and its precursor, pregnenolone, as well as its downstream metabolites, is likely crucial for maintaining neuronal homeostasis. Pregnenolone itself is a precursor to progesterone (B1679170), allopregnanolone (B1667786), and dehydroepiandrosterone (B1670201) (DHEA), all of which have their own distinct neuroactive properties. nih.govwikipedia.orgpeacehealth.org Understanding how the administration or endogenous production of this compound alters the levels and activities of these other neurosteroids is essential.

Moreover, the interaction with peripheral hormonal systems warrants further investigation. Pregnenolone can be converted to sex hormones like estrogen and testosterone (B1683101), and progestins. webmd.comrxlist.com Therefore, fluctuations in this compound levels could potentially influence the hypothalamic-pituitary-adrenal (HPA) axis and the hypothalamic-pituitary-gonadal (HPG) axis. Future research will need to employ sophisticated models to dissect these complex feedback loops and understand the systemic consequences of modulating this compound activity.

Table 1: Key Neurosteroids and Their Relationship to Pregnenolone

Compound NameRelationship to PregnenolonePrimary Function/Effect
Pregnenolone PrecursorPrecursor to other steroid hormones and neurosteroids. nih.govwikipedia.orgpeacehealth.org
Progesterone MetaboliteNeuroprotective effects, precursor to allopregnanolone. nih.govacs.org
Allopregnanolone Downstream MetabolitePositive modulator of GABAA receptors. nih.govwikipedia.org
Dehydroepiandrosterone (DHEA) MetaboliteProhormone for sex steroids. peacehealth.orgdrugbank.com
Pregnenolone Sulfate Sulfated form of PregnenoloneModulator of various ion channels. mdpi.com

Advancements in Analytical Techniques for Endogenous Quantification

A significant challenge in understanding the physiological role of this compound is the accurate measurement of its endogenous concentrations in various tissues and biofluids. The development of more sensitive and specific analytical techniques is a key area of future research.

Historically, immunoassays were the primary method for steroid quantification, but they often suffer from a lack of specificity due to cross-reactivity with structurally similar steroids. researchgate.netnih.gov Modern analytical chemistry has shifted towards mass spectrometry-based methods, which offer superior specificity and sensitivity. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are now the gold standards for steroid analysis. researchgate.netnih.gov Future advancements will likely focus on:

Improving ionization efficiency: Techniques that enhance the ionization of low-abundance steroids like this compound will improve detection limits. escholarship.org

High-resolution mass spectrometry: This will allow for more precise mass measurements, aiding in the differentiation of isomeric steroid species.

Stable isotope dilution assays: The synthesis of stable isotope-labeled internal standards for this compound will enable more accurate and precise quantification. escholarship.org

Miniaturization and high-throughput methods: The development of microfluidic devices and automated sample preparation protocols will allow for the analysis of smaller sample volumes and increase the number of samples that can be processed.

These advancements will be crucial for mapping the spatial and temporal distribution of endogenous this compound and understanding how its levels change in response to physiological and pathological stimuli.

Development of Novel Research Probes and Tools

To fully elucidate the functions of this compound, the development of novel research probes and chemical tools is indispensable. These tools can be used to visualize the subcellular localization of the compound, identify its binding partners, and selectively modulate its activity.

Fluorescent Probes: Attaching a fluorescent tag to the this compound molecule can allow for its visualization within living cells. Recent work has shown the utility of conjugating steroids with fluorophores like coumarin (B35378) to study their self-assembly and cellular localization. rsc.org Similar approaches could be applied to this compound to track its uptake, distribution, and trafficking within neuronal and glial cells.

Photoaffinity Probes: These probes are designed to bind to their target protein and then, upon exposure to UV light, form a covalent bond. This allows for the "capture" and subsequent identification of the binding partner using techniques like mass spectrometry.

Selective Modulators: The development of highly selective agonists and antagonists for the molecular targets of this compound is a critical goal. These compounds would be invaluable for dissecting the specific contributions of this compound to various physiological processes, without the confounding effects of modulating other neurosteroid pathways.

Genetically Encoded Sensors: An ambitious but potentially powerful approach would be the development of genetically encoded fluorescent sensors that can detect changes in this compound concentrations in real-time within living organisms. These sensors could provide unprecedented insights into the dynamics of endogenous this compound signaling.

The creation of these novel research tools will undoubtedly accelerate our understanding of the multifaceted roles of this compound in the nervous system and beyond.

Q & A

Q. What predictive modeling techniques are suitable for optimizing pregnenolone succinate’s blood-brain barrier permeability?

  • Methodological Answer: Apply PBPK modeling using tools like GastroPlus™. Incorporate in vitro permeability (PAMPA-BBB) and efflux transporter data (e.g., P-gp inhibition assays). Validate with in vivo microdialysis in rodents .

Guidelines for Data Presentation

  • Tables : Follow APA formatting with Roman numerals (Table I, II). Include 95% confidence intervals and p-values for key findings. Annotate footnotes for abbreviations (e.g., *p < 0.05) .
  • Figures : Use vector graphics for dose-response curves. Label axes with SI units and provide error bars (±SEM). Ensure colorblind-friendly palettes for fluorescence microscopy images .

Key Methodological Considerations

  • Ethical Compliance : Obtain IACUC approval for animal studies. For human trials, register protocols on ClinicalTrials.gov and adhere to CONSORT guidelines .
  • Literature Synthesis : Use PRISMA frameworks for systematic reviews. Cross-reference patents (e.g., USPTO, Espacenet) to avoid redundant hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.